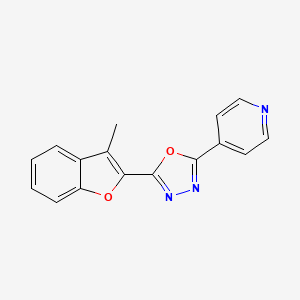
N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide” is a chemical compound. It has been identified as a potent activator of KCNQ1 channels . KCNQ1 (Kv7.1; KvLQT1) is a voltage-gated potassium channel gene that plays a key physiological role in the repolarization of the cardiac tissue following an action potential .
Applications De Recherche Scientifique
Anticancer Activity
The thiazole ring system in this compound has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide and evaluated their cytotoxic effects against cancer cell lines. These studies aim to identify novel compounds with improved selectivity and efficacy against specific cancer types .
Antimicrobial Properties
Thiazole derivatives often possess antimicrobial activity. Researchers have explored the antibacterial and antifungal potential of N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide and its analogs. These compounds could serve as leads for developing new antibiotics or antifungal agents .
Supramolecular Chemistry
The crystal structures of N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide and related compounds reveal interesting intermolecular interactions. These interactions play a crucial role in the stability and packing of the molecules in the solid state. Understanding such supramolecular structures aids in designing functional materials and optimizing their properties .
Synthetic Intermediates
N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide serves as a valuable synthetic intermediate. Its reactivity allows for further functionalization, leading to the synthesis of diverse compounds. Researchers have used it as a building block for the preparation of more complex molecules, including azo dyes and dithiocarbamates .
Biological Evaluation
Scientists have investigated the biological effects of N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide derivatives. These studies involve assessing their interactions with biological targets, such as enzymes or receptors. The compound’s pharmacological profile may reveal potential therapeutic applications .
Drug Discovery
Given its unique structure, N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide could be a starting point for drug discovery. Medicinal chemists explore its modification to enhance bioactivity, improve pharmacokinetics, and minimize side effects. Rational design based on its molecular properties may lead to novel drugs in various therapeutic areas .
Mécanisme D'action
“N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide” has been identified as a potent activator of KCNQ1 channels . KCNQ1 channels play a key physiological role in the repolarization of the cardiac tissue following an action potential . This compound has shown to be highly selective against other KCNQ channels .
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-11-6-4-9(5-7-11)12-8-19-14(15-12)16-13(17)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISQBISYUWVMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


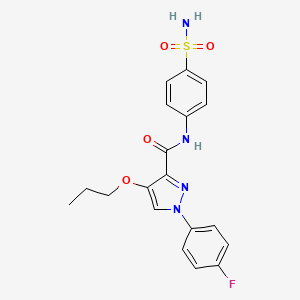
![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)
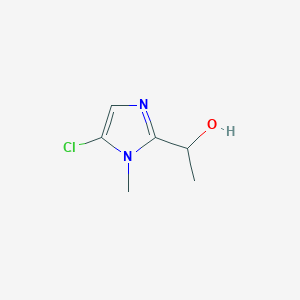

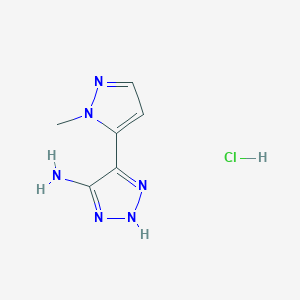
![5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3007353.png)
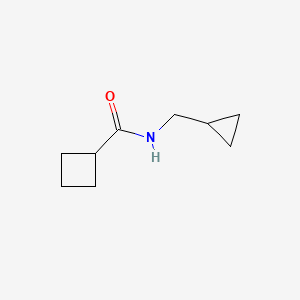

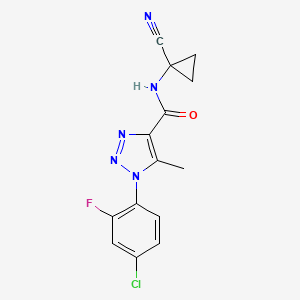
![2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3007360.png)
![Methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3007362.png)
![2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B3007363.png)
